molecular formula C23H17ClN4O2S B2703256 6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326900-11-1

6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2703256
CAS No.: 1326900-11-1
M. Wt: 448.93
InChI Key: MDYNCWAUPXCISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Thieno[2,3-d]Pyrimidine Scaffold in Drug Discovery

Thieno[2,3-d]pyrimidine is a fused bicyclic heterocycle that serves as a bioisostere of adenine, mimicking the purine base’s electronic and spatial properties while offering enhanced metabolic stability. Its structural versatility allows for substitutions at multiple positions, enabling fine-tuning of pharmacological activity. Recent studies highlight its prominence in anticancer, anti-inflammatory, and antimicrobial agents (Table 1). For instance, derivatives bearing electron-withdrawing groups at the C-5 and C-6 positions demonstrate potent kinase inhibition, as seen in PI3Kα inhibitors with nanomolar potency. The scaffold’s planar aromatic system facilitates π-π stacking interactions with target proteins, while its sulfur atom enhances binding to metalloenzymes.

Table 1: Biological Activities of Thieno[2,3-d]Pyrimidine Derivatives

Substituents Biological Activity Target/Mechanism Source
5-Methyl, 6-(oxadiazole) Anticancer PI3Kα inhibition (IC₅₀ = 2.1 nM)
3-(Alkynyl), 1,3,4-oxadiazole Neuroprotective H₂O₂-induced oxidative stress
6-Amino, 2-thioether Antimicrobial Bacterial cell wall synthesis

Importance of 1,2,4-Oxadiazole Moiety in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle valued for its metabolic stability, hydrogen-bonding capacity, and bioisosteric equivalence to esters and amides. Its incorporation into drug candidates improves pharmacokinetic properties, as demonstrated by tioxazafen (a nematicide) and flufenoxadiazam (an insecticide). In medicinal chemistry, the 1,2,4-oxadiazole moiety enhances selectivity for targets such as cannabinoid receptors and kinases (Table 2). For example, replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole in CB₂ ligands reduced lipophilicity and hERG channel interactions while maintaining affinity.

Table 2: Applications of 1,2,4-Oxadiazole Derivatives

Compound Class Activity Key Finding Source
CB₂ receptor ligands Neuroinhibition K₁ = 25 nM (CB₂), >100× selectivity
Atypical protein kinase C inhibitors Retinal edema control IC₅₀ = 0.8 μM (aPKCζ)
Antibacterial hybrids Gram-positive/-negative activity MIC = 4–8 μg/mL

Rationale for Integration of Functional Groups in the Molecular Design

The strategic placement of functional groups in 6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one optimizes target engagement and physicochemical properties:

  • 4-Chlorophenyl Substituent :

    • The chlorine atom enhances lipophilicity and induces dipole interactions with hydrophobic enzyme pockets. In PI3K inhibitors, chloroaryl groups improve binding to the ATP-binding cleft through halogen bonding.
  • 3-Methylbenzyl Group :

    • The methylbenzyl moiety at N-3 increases steric bulk, potentially improving selectivity by preventing off-target binding. Similar substitutions in neuroprotective agents reduced cytotoxicity in PC12 cells.
  • 5-Methyl and Oxadiazole Linkage :

    • Methylation at C-5 stabilizes the thienopyrimidine core against oxidative metabolism, while the oxadiazole spacer orients the 4-chlorophenyl group for optimal target interaction.

The synergistic combination of these elements suggests multi-target potential, leveraging the anticancer properties of thienopyrimidine, the kinase modulation of oxadiazole, and the pharmacokinetic advantages of aromatic substituents.

Properties

IUPAC Name

6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[(3-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O2S/c1-13-4-3-5-15(10-13)11-28-12-25-22-18(23(28)29)14(2)19(31-22)21-26-20(27-30-21)16-6-8-17(24)9-7-16/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYNCWAUPXCISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a thieno[2,3-d]pyrimidine core substituted with oxadiazole and chlorophenyl groups. The presence of these functional groups is significant for its biological activity.

PropertyValue
Molecular FormulaC19H18ClN5O2
Molecular Weight373.83 g/mol
Melting PointNot available
LogPNot available

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures display significant antimicrobial properties against various bacterial strains. For instance, derivatives of oxadiazole have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Compounds containing oxadiazole moieties have been investigated for their anticancer effects. They are thought to inhibit specific enzymes involved in cancer cell proliferation . The thieno[2,3-d]pyrimidine scaffold has been linked to enhanced cytotoxicity in cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial for treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The oxadiazole group may facilitate binding to enzyme active sites, thereby inhibiting their function.
  • Induction of Apoptosis : Some studies suggest that similar compounds induce apoptosis in cancer cells through the activation of caspases .

Study 1: Antimicrobial Activity

A study synthesized various oxadiazole derivatives and tested their antimicrobial activity against multiple strains. The results indicated that compounds with the chlorophenyl substitution showed enhanced activity against Salmonella typhi and Bacillus subtilis, suggesting that our compound might exhibit similar effects .

Study 2: Anticancer Activity

In vitro assays were conducted on cancer cell lines treated with derivatives containing thieno[2,3-d]pyrimidine structures. Results indicated a dose-dependent inhibition of cell growth, implicating potential use as an anticancer agent .

Study 3: Enzyme Inhibition

Research into enzyme inhibition highlighted that compounds with similar structural features effectively inhibited urease activity, which is significant for treating conditions like kidney stones . The IC50 values for some derivatives were reported as low as 2.14 µM.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have indicated that compounds with similar structural motifs to 6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant anti-cancer properties. The thieno[2,3-d]pyrimidine framework has been associated with the inhibition of specific enzymes involved in tumor proliferation.

  • Mechanism of Action : The proposed mechanism involves the inhibition of key metabolic pathways in cancer cells, potentially leading to apoptosis (programmed cell death). Docking studies suggest that the compound may bind effectively to target proteins involved in cell cycle regulation.
  • Case Studies :
    • A study demonstrated that derivatives similar to this compound showed IC50 values ranging from 0.5 to 5 µM against various cancer cell lines, indicating potent activity against tumor growth .
    • Another investigation highlighted the efficacy of related compounds in inhibiting the proliferation of breast and lung cancer cells through similar mechanisms .

Anti-Microbial Activity

The compound's structural features also suggest potential applications in combating microbial infections.

  • Activity Against Mycobacterium tuberculosis : Research has shown that certain oxadiazole derivatives exhibit promising activity against Mycobacterium tuberculosis. This suggests that our compound may also possess similar properties due to its oxadiazole moiety .
  • Case Studies :
    • In vitro studies have reported that compounds with oxadiazole rings have demonstrated MIC (Minimum Inhibitory Concentration) values as low as 1.35 µM against resistant strains of Mycobacterium tuberculosis .
    • Other studies have indicated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, further supporting the potential use of this compound in infectious disease treatment .

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions including:

  • Formation of the thieno[2,3-d]pyrimidine core.
  • Substitution reactions to introduce the oxadiazole and chlorophenyl groups.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name & Reference Core Structure Substituents Notable Features
Target Compound Thieno[2,3-d]pyrimidin-4(3H)-one 3-(3-methylbenzyl), 5-methyl, 6-(3-(4-chlorophenyl)-oxadiazol-5-yl) Combines electron-withdrawing (Cl, oxadiazole) and lipophilic (methylbenzyl) groups.
3c () Thieno[2,3-d]pyrimidin-6(5H)-one 4-chloro-(4-chlorophenyl), 5-hydroxy, 2-(methylsulfanyl) Dual chloro substituents increase polarity; hydroxy and methylsulfanyl groups may reduce metabolic stability.
Compound Dihydropyrimidine-2(1H)-thione 6-methyl, 4-(3-methylphenyl), 5-(3-(4-methylphenyl)-oxadiazol-5-yl) Thione group enhances hydrogen-bonding potential; dihydro structure reduces aromaticity.
4f () Thieno[2,3-d]triazolopyrimidin-5-one 7-phenyl, 6-methyl, 1-(4-tolyl), 3-ethylcarboxylate Triazole ring introduces basicity; ethylcarboxylate may improve solubility.

Table 2: Physical and Spectral Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Reference
3c () 177–179 3537 (O–H), 1748 (C=O)
4f () Not specified Not reported
Target Compound Not available Inferred: ~1748 (C=O, pyrimidinone), 1600–1650 (oxadiazole C=N)

Functional Implications

’s methylphenyl-oxadiazole lacks a chloro group, reducing electrophilicity .

Lipophilicity and Bioavailability :

  • The 3-methylbenzyl group in the target compound increases lipophilicity relative to ’s ethylcarboxylate, which may favor blood-brain barrier penetration but reduce aqueous solubility .

Hydrogen-Bonding Capacity: Compound 3c’s hydroxy group () enables strong hydrogen bonding, unlike the target compound’s non-polar substituents, suggesting divergent pharmacokinetic profiles .

Aromaticity and Planarity: The fully aromatic thienopyrimidinone core in the target compound contrasts with ’s dihydropyrimidine, which may reduce planarity and π-stacking interactions .

Q & A

Q. What are the recommended synthetic routes for synthesizing 6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one?

Methodological Answer: The compound can be synthesized via multi-step heterocyclic condensation. A typical approach involves:

  • Step 1: Preparation of the thieno[2,3-d]pyrimidin-4(3H)-one core using Biginelli-like reactions, as described for analogous pyrimidinones (e.g., cyclization of thiourea derivatives with aldehydes and β-keto esters) .
  • Step 2: Functionalization at the 6-position via nucleophilic substitution or coupling reactions. For example, introducing the 4-chlorophenyl-oxadiazole moiety may require a copper-catalyzed cycloaddition between nitriles and hydroxylamine derivatives .
  • Step 3: Benzylation at the 3-position using 3-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
    Key Considerations: Monitor reaction progress via TLC/HPLC and optimize solvent systems (e.g., ethanol/dioxane mixtures) for crystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the 3-methylbenzyl group’s aromatic protons should appear as distinct multiplets in the 6.8–7.4 ppm range .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula via ESI-HRMS or MALDI-TOF.
  • X-ray Crystallography: Resolve ambiguous structural features (e.g., oxadiazole-thienopyrimidine linkage) by growing single crystals in ethanol/dioxane and analyzing diffraction patterns .
  • Infrared Spectroscopy (IR): Confirm carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

Methodological Answer: Discrepancies often arise from variations in:

  • Assay Conditions: Standardize protocols (e.g., cell lines, incubation time, solvent controls). For example, differences in IC₅₀ values for anticancer activity may stem from MTT vs. ATP-based viability assays .
  • Compound Purity: Verify purity (>95%) via HPLC and quantify residual solvents (e.g., DMSO) that may interfere with bioassays .
  • Structural Confirmation: Re-examine spectral data (e.g., 2D NMR for regiochemical ambiguity) or synthesize reference analogs to isolate active pharmacophores .

Q. What strategies can optimize the thieno[2,3-d]pyrimidine core for improved target selectivity in kinase inhibition studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents:
    • Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to ATP pockets .
    • Introduce hydrophilic moieties (e.g., hydroxyl, carboxyl) at the 5-methyl position to improve solubility and reduce off-target effects .
  • Molecular Docking: Use software like AutoDock to predict interactions with kinase domains (e.g., EGFR, VEGFR). Validate with mutagenesis studies .

Q. How can researchers resolve conflicting NMR spectral data for the 3-methylbenzyl substituent?

Methodological Answer:

  • 2D NMR Techniques: Employ HSQC and HMBC to correlate proton signals with adjacent carbons, distinguishing between para- and meta-substituted benzyl groups .
  • Dynamic NMR Studies: Analyze temperature-dependent spectra to detect rotational barriers in the benzyl group .
  • Comparative Analysis: Synthesize and characterize analogs with defined substitution patterns (e.g., 4-methylbenzyl vs. 3-methylbenzyl) as reference standards .

Q. What experimental design is recommended to assess the compound’s enzyme inhibition kinetics?

Methodological Answer:

  • Steady-State Kinetics: Perform Michaelis-Menten assays with varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Time-Dependent Studies: Pre-incubate the enzyme with the compound to assess irreversible binding (e.g., via fluorescence quenching) .
  • Control Experiments: Include positive controls (e.g., staurosporine for kinases) and validate with knockout enzyme variants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.